3-Fluorophenylthioethanol
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Overview
Description
3-Fluorophenylthioethanol: is an organic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thioethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylthioethanol typically involves the reaction of 3-fluorobenzene with thioethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thioethanol, followed by nucleophilic substitution on the fluorobenzene ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylthioethanol undergoes various chemical reactions, including:
Oxidation: The thioethanol group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted phenylthioethanol derivatives
Scientific Research Applications
Chemistry: 3-Fluorophenylthioethanol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and heterocycles .
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals with antifungal and antibacterial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Fluorophenylthioethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The thioethanol group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 3-Fluorophenylthiol
- 3-Fluorophenylethanol
- 3-Fluorophenylmethanol
Comparison: Compared to these similar compounds, 3-Fluorophenylthioethanol is unique due to the presence of both a fluorine atom and a thioethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3-fluorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPCYGQRHGQQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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